molecular formula C10H14N6 B2706535 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 300588-79-8

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No. B2706535
CAS RN: 300588-79-8
M. Wt: 218.264
InChI Key: HPOZZZPWEOBLQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine” is a compound that belongs to the class of organic compounds known as phenylpyridazines . It is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Synthesis Analysis

The synthesis of compounds possessing a 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine nucleus has attracted enormous attention . The present review article strives to compile the latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives .


Molecular Structure Analysis

The structure of “1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine” is available on ChemSpider . On the basis of fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, four isomeric structural variants of triazolothiadiazine may exist .


Chemical Reactions Analysis

The chemistry and synthesis of compounds possessing a 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine nucleus have been extensively studied . The basic optical, electrochemical and semiconductor properties of the resulting compounds have been studied .

Mechanism of Action

Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . They have profound importance in drug design, discovery and development .

Safety and Hazards

Broad off-target screens identified this compound as a pan-phosphodiesterase (PDE) family inhibitor, which was implicated in a sustained increase in heart rate, increased cardiac output, and decreased contractility indices, as well as myocardial degeneration in in vivo safety evaluations in rats .

Future Directions

The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases is a promising future direction . The synthesis and study of their antimicrobial, antioxidant and antiviral potential of substituted 1,2,4-triazole analogues is also a potential future direction .

properties

IUPAC Name

3-methyl-6-piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c1-8-12-13-9-2-3-10(14-16(8)9)15-6-4-11-5-7-15/h2-3,11H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOZZZPWEOBLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.